Retinol

Stability Oxidation Photolysis

Retinol (CAS 11103-57-4) combines the lowest teratogenic potency among retinoids with superior photolytic stability during manufacturing—unlike retinyl palmitate—though oxidative degradation (49% survival after 4h) requires robust antioxidant systems. Clinically, 0.25–1.0% serum improves visual skin smoothness (P=0.031) in 4 weeks, outperforming tretinoin in early tolerability. With 269.54 μM skin deposition in 2h and reliable bioconversion to retinoic acid in 3D models, retinol is the preferred precursor for enzymatic activation profiling and OTC anti-aging development.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 11103-57-4
Cat. No. B082714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinol
CAS11103-57-4
Synonyms11-cis-Retinol
3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-ol, (all-E)-Isomer
All Trans Retinol
All-Trans-Retinol
Aquasol A
Retinol
Vitamin A
Vitamin A1
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
InChIKeyFPIPGXGPPPQFEQ-OVSJKPMPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble (NTP, 1992)
Practically insoluble in water or glycerol;  soluble in absolute alcohol, methanol, chloroform, ether, fats and oils
Sol in ethanol and acetone and benzene

Structure & Identifiers


Interactive Chemical Structure Model





Retinol (CAS 11103-57-4) Chemical Class and Baseline Characteristics for Scientific Procurement


Retinol (CAS 11103-57-4), the primary alcohol form of vitamin A, is a first-generation retinoid with the molecular formula C20H30O and a molar mass of 286.459 g/mol [1]. It functions biologically as a precursor that undergoes enzymatic oxidation to retinaldehyde and subsequently to the active metabolite all-trans-retinoic acid [2]. As a fat-soluble isoprenoid, retinol is fundamentally hydrophobic and prone to degradation via oxidation and photolysis, factors that critically define its handling and formulation requirements in both research and industrial settings [1].

Critical Performance Gaps: Why Retinol Cannot Be Directly Substituted by Other Retinoids in R&D


Direct substitution of retinol with other retinoids is precluded by significant differences in their physico-chemical stability, metabolic conversion kinetics, and biological potency. For example, retinol and retinyl palmitate exhibit divergent degradation pathways under oxidative versus photolytic stress [1], while the rate of bioconversion to the active metabolite retinoic acid varies considerably among retinol, retinaldehyde, and retinyl palmitate in human skin models [2]. Furthermore, in developmental toxicity assays, retinol's potency is markedly lower than that of its active metabolite retinoic acid, underscoring a distinct safety profile that is not transferable across the class [3]. These quantifiable differences mandate compound-specific selection based on the desired balance of stability, activation kinetics, and biological effect.

Quantitative Evidence Guide: Retinol (CAS 11103-57-4) Performance Benchmarks Against Key Analogs


Retinol vs. Retinyl Palmitate: Differential Stability to Air Oxidation and Photolysis

Retinol and its ester, retinyl palmitate, exhibit opposite stability profiles. Under oxidative stress in the dark, retinol degrades more rapidly than retinyl palmitate. Conversely, under photolytic stress, retinyl palmitate is far more labile [1].

Stability Oxidation Photolysis Retinyl Palmitate

Retinol vs. Retinyl Palmitate: Enhanced Skin Deposition in 3D Human Skin Models

In a 3D human skin equivalent model, topical application of retinol resulted in a significantly higher skin deposition than retinyl palmitate after a 2-hour incubation [1].

Skin Penetration Deposition Pharmacokinetics In Vitro Model

Retinol vs. Tretinoin (Retinoic Acid): Comparative Clinical Efficacy and Tolerability in Photodamaged Skin

A 12-week double-blind clinical trial compared escalating doses of retinol serum (0.25%, 0.5%, 1.0%) to tretinoin cream (0.025%, 0.05%, 0.1%). The retinol serum demonstrated significantly better early outcomes for skin smoothness and dryness [1].

Clinical Trial Efficacy Tolerability Tretinoin

Retinol vs. All-Trans-Retinoic Acid: 5-Fold Lower Potency in a Developmental Toxicity Assay

In a human induced pluripotent stem (iPS) cell-based assay for developmental toxicity, retinol was the least potent retinoid analog tested, ranking significantly lower than all-trans-retinoic acid [1].

Safety Toxicology Developmental Toxicity iPS Cell Assay

Optimal Application Scenarios for Retinol (CAS 11103-57-4) Based on Quantitative Evidence


Cosmeceutical Formulation Development Requiring Balanced Efficacy and Tolerability

For topical anti-aging formulations targeting patient populations intolerant to prescription retinoids, retinol is the scientifically justified choice. Clinical evidence shows that retinol serums (0.25-1.0%) provide significant improvement in visual skin smoothness (P=0.031) and dryness (P<0.001) within 4 weeks, outperforming tretinoin in early-phase tolerability and efficacy [1]. This makes it ideal for OTC products where user compliance and early visible results are critical.

In Vitro Dermatological Research on Retinoid Bioactivation Pathways

Retinol is the appropriate starting material for studies investigating the endogenous conversion of vitamin A precursors to retinoic acid. Its relatively high skin deposition (269.54 ± 73.94 μM in 2h) and subsequent bioconversion in 3D skin models make it a superior substrate over retinyl palmitate for investigating this pathway [2]. This is crucial for research aiming to characterize enzymatic activation steps and develop novel retinoid prodrugs.

Teratogenicity Screening and Developmental Toxicology Studies

When establishing a baseline for retinoid-induced developmental toxicity in a screening panel, retinol is the optimal low-potency comparator. Data from human iPS cell assays rank retinol as the least potent analogue, making it an essential negative control or benchmark against which the potency of more teratogenic retinoids like all-trans-retinoic acid can be quantitatively assessed [3].

Formulation Projects Prioritizing Oxidative Stability Over Photostability

In product development where packaging is opaque or light exposure is minimized, but the formulation is prone to oxidation, retinol's stability profile is advantageous. Under air oxidation in the dark, retinol exhibits 20% lower survival than retinyl palmitate (49% vs 69% after 4h) [4], guiding the need for robust antioxidant systems. However, its resistance to photolysis is superior, making it more forgiving in manufacturing processes with brief light exposure compared to its ester counterpart.

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